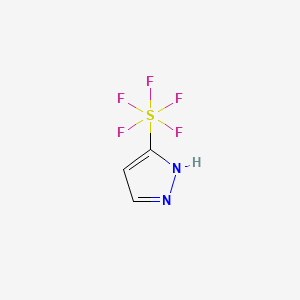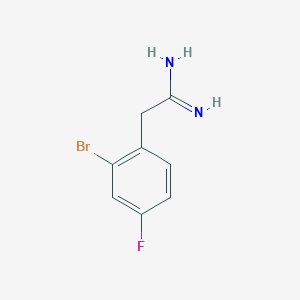![molecular formula C12H18N2O B13604038 1-[4-(methoxymethyl)phenyl]Piperazine CAS No. 158985-39-8](/img/structure/B13604038.png)
1-[4-(methoxymethyl)phenyl]Piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methoxymethyl)phenyl]Piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to the piperazine moiety. It is known for its diverse applications in pharmaceuticals, research, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(methoxymethyl)phenyl]Piperazine typically involves the reaction of 4-(methoxymethyl)benzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(Methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system stimulant and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-[4-(methoxymethyl)phenyl]Piperazine involves its interaction with various molecular targets, including serotonin and dopamine receptors. It acts as a mixed agonist and antagonist, modulating the activity of these neurotransmitters. This dual action is similar to that of other psychoactive compounds, leading to its stimulant and euphoric effects .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Anisyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Comparison: 1-[4-(Methoxymethyl)phenyl]Piperazine is unique due to the presence of the methoxymethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it exhibits different pharmacokinetic profiles and receptor binding affinities, making it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
158985-39-8 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
BIQWSZSWXQMIOU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


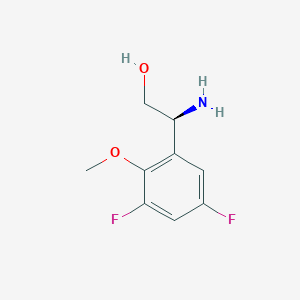
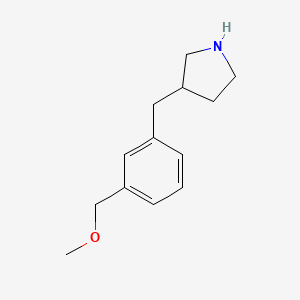
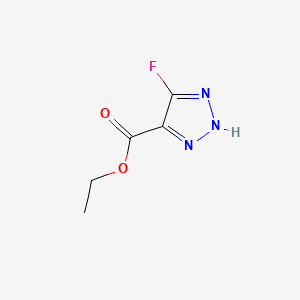
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
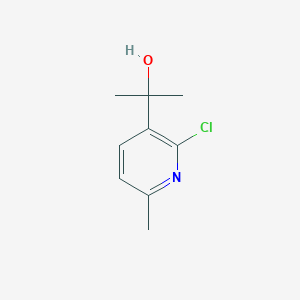
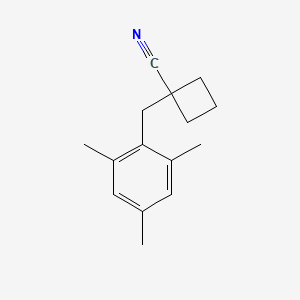
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

